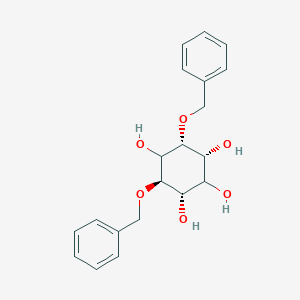
Diafenthiuron
Übersicht
Beschreibung
Diafenthiuron is a chemical compound belonging to the thiourea group, primarily used as an insecticide and acaricide. It was introduced to the market in 1990 by Ciba-Geigy, a pharmaceutical company based in Switzerland . This compound is effective against a wide range of agricultural pests, including mites, aphids, thrips, and whiteflies . It is known for its broad-spectrum activity and ability to impair mitochondrial function in target pests .
Wissenschaftliche Forschungsanwendungen
Diafenthiuron hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Landwirtschaft: Es wird weit verbreitet zur Schädlingsbekämpfung in Feldfrüchten wie Baumwolle, Obstbäumen und Sojabohnen eingesetzt.
Chemie: Es wird in Studien verwendet, die sich mit Inhibitoren der oxidativen Phosphorylierung befassen.
Industrie: Es wird bei der Herstellung von Pestiziden und Akariziden eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung durch Hemmung der mitochondrialen ATP-Synthase aus. Es wird photochemisch oder metabolisch in einen hochreaktiven Metaboliten, this compound-Carbodiimid, umgewandelt, der kovalent und irreversibel an die mikrosomale Glucose-6-Phosphat-Translokase bindet, ein Teil des Adenosintriphosphatase (ATPase)-Komplexes . Diese Bindung hemmt die Funktion des ATPase-Komplexes, was zu einer beeinträchtigten Mitochondrienfunktion und letztendlich zum Tod der Zielschädlinge führt .
Wirkmechanismus
Target of Action
Diafenthiuron’s primary target is the mitochondrial ATP synthase . This enzyme plays a crucial role in the energy production of cells, as it is responsible for the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell .
Mode of Action
This compound acts by inhibiting the mitochondrial ATP synthase . It is photochemically or metabolically transformed into a highly reactive metabolite, this compound carbodiimide . This metabolite covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the ATPase complex . This binding inhibits the ATPase complex, thereby disrupting the production of ATP and leading to energy depletion in the cell .
Biochemical Pathways
The inhibition of ATP synthase by this compound disrupts the process of oxidative phosphorylation . This is the biochemical pathway through which cells generate ATP. By inhibiting this pathway, this compound effectively starves the cell of energy, leading to cell death .
Pharmacokinetics
This compound has a low aqueous solubility but is readily soluble in many organic solvents . It is volatile and, based on its chemical properties, it is unlikely to leach to groundwater . Its lack of water solubility and strong sorption capacity means it has the ability to accumulate persistently in aquatic and soil systems .
Result of Action
The result of this compound’s action is the death of the target pests. It is a broad-spectrum insecticide effective against phytophagous mites and other sucking pests . By inhibiting ATP production, it causes immediate paralysis of the pest, leading to its death .
Action Environment
This compound’s action can be influenced by environmental factors. Its volatility and solubility properties influence its distribution in the environment and its bioavailability to target pests . Furthermore, its action can be affected by environmental conditions such as light, which can trigger its transformation into the active carbodiimide metabolite .
Vorbereitungsmethoden
Die Synthese von Diafenthiuron umfasst mehrere wichtige Schritte:
Bromierung: Der erste Schritt beinhaltet die Bromierung einer Vorläuferverbindung.
Veretherung: Dieser Schritt beinhaltet die Bildung einer Etherbindung.
Thioharnstoffbildung: Der letzte Schritt beinhaltet die Reaktion mit Thioharnstoff, um das gewünschte Produkt zu bilden.
In der industriellen Produktion werden diese Schritte oft zu einem kontinuierlichen Reaktionsprozess kombiniert, um die Ausbeute und Effizienz zu verbessern . Das resultierende Produkt wird dann durch Umkristallisation mit Lösungsmitteln wie Toluol und Ethylacetat gereinigt .
Analyse Chemischer Reaktionen
Diafenthiuron unterliegt mehreren Arten chemischer Reaktionen:
Oxidation: Es kann oxidiert werden, um einen hochreaktiven Metaboliten, this compound-Carbodiimid, zu bilden.
Reduktion: Reduktionsreaktionen können es in seine ursprüngliche Form zurückverwandeln.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen am aromatischen Ring auftreten.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie P450-Monooxygenasen und FAD-Monooxygenasen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen nicht-toxische Metaboliten und das reaktive Carbodiimid .
Vergleich Mit ähnlichen Verbindungen
Diafenthiuron ist aufgrund seiner Breitbandwirkung und seiner Fähigkeit, die Mitochondrienfunktion zu beeinträchtigen, einzigartig. Ähnliche Verbindungen umfassen:
Diphenylether: Teilt eine ähnliche aromatische Etherstruktur.
Thioharnstoff-Insektizide: Wie andere Thioharnstoff-basierte Verbindungen, die als Insektizide verwendet werden.
This compound zeichnet sich durch seinen spezifischen Wirkmechanismus und seine Wirksamkeit gegen eine große Bandbreite an Schädlingen aus .
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWBFOBYOAGEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041845 | |
| Record name | Diafenthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80060-09-9 | |
| Record name | Diafenthiuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80060-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diafenthiuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080060099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diafenthiuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiourea, N'-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAFENTHIURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22W5MDB01G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Diafenthiuron?
A1: this compound itself is a pro-pesticide, meaning it is biologically inactive until transformed into its active metabolite, 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (DFCD). DFCD acts as a mitochondrial adenosine triphosphatase (ATPase) inhibitor. [] This inhibition disrupts cellular energy production, ultimately leading to the death of the target organism. []
Q2: How does this compound affect target organisms?
A2: this compound's active metabolite, DFCD, disrupts energy production in mitochondria by inhibiting ATPase. [] This leads to a range of symptoms in insects, including hyperreflexia, hyperactivity, spinning, and wing flutter. [] In the case of the diamondback moth, these symptoms resemble those caused by octopaminergic agonists, suggesting potential interference with octopamine-mediated mechanisms. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C21H27N3OS, and its molecular weight is 373.54 g/mol.
Q4: How stable is this compound under sunlight exposure?
A6: this compound undergoes photodegradation upon exposure to sunlight in various aqueous solutions and even pure hexane. [] The primary photodegradation products identified are 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)-carbodiimide (CGA-140,408) and 1-tert-butyl-3-(2,6-di-isopropyl-4-phenoxyphenyl)urea (CGA-177,960). []
Q5: How effective is this compound against whiteflies?
A7: this compound has proven effective in controlling whiteflies (Bemisia tabaci) in various crops, including cotton and sunflower. [, , , ] It effectively reduces both adult and nymph populations and contributes to increased crop yield. [, , ]
Q6: Has resistance to this compound been observed in whiteflies?
A8: Yes, laboratory studies have shown that Bemisia tabaci can develop resistance to this compound after repeated exposure. [] A study found a 24.7-fold resistance in a strain selected for 20 generations. []
Q7: What are the potential mechanisms of this compound resistance in whiteflies?
A9: Research suggests that enhanced detoxification enzyme activity plays a role in this compound resistance in whiteflies. Studies show increased activity of cytochrome P450, carboxylesterase (COE), and glutathione S-transferase (GST) in resistant strains compared to susceptible strains. [] This enhanced detoxification capacity allows resistant whiteflies to metabolize this compound more efficiently, reducing its effectiveness.
Q8: Is there cross-resistance between this compound and Buprofezin in whiteflies?
A10: No significant cross-resistance has been observed between this compound and Buprofezin in greenhouse whitefly (Trialeurodes vaporariorum) strains. [] This suggests that these insecticides might target different mechanisms or pathways within the insect, making them potentially useful in rotation strategies for resistance management.
Q9: What analytical methods are used to determine this compound residues in crops and soil?
A14: Several analytical methods have been developed and validated for quantifying this compound residues. These methods commonly involve extraction with acetonitrile, cleanup steps using techniques like solid-phase extraction (SPE) with cartridges containing materials like PSA (primary secondary amine) and GCB (graphitized carbon black), followed by analysis using techniques like high-performance liquid chromatography (HPLC) with UV detection, [] or liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , ]
Q10: How long does it take for this compound to degrade in the environment?
A15: this compound degrades relatively quickly in the environment. Field trials indicate half-lives of 0.8-1.1 days in cotton leaves and 1.4-1.9 days in soil. [] These relatively short half-lives suggest a lower risk of persistence and accumulation in the environment compared to insecticides with longer degradation times.
Q11: What are the major degradation pathways of this compound in the environment?
A16: Direct photolysis by sunlight is considered a major degradation pathway for this compound in the environment. [] Additionally, microbial degradation also contributes to its breakdown in soil. [] These processes lead to the formation of various metabolites, some of which might possess different toxicological profiles.
Q12: What are the common formulations of this compound?
A17: this compound is commercially available in various formulations, including wettable powder (WP), emulsifiable concentrate (EC), suspension concentrate (SC), and microemulsion (ME). [, , , ] The choice of formulation depends on factors like application method, target pest, and crop type.
Q13: How does the choice of solvent affect the efficacy of this compound in toxic baits for leaf-cutting ants?
A18: Studies on leaf-cutting ants (Atta sexdens rubropilosa) showed that dissolving this compound in a solution of acetone and soy oil before incorporating it into artificial diets resulted in higher mortality compared to using acetone alone. [] This suggests that the solvent can influence the uptake and efficacy of this compound in bait formulations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



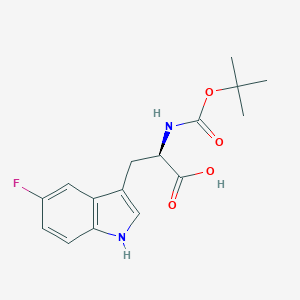
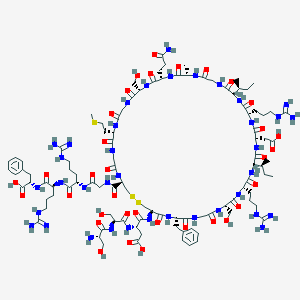
![3-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B39122.png)
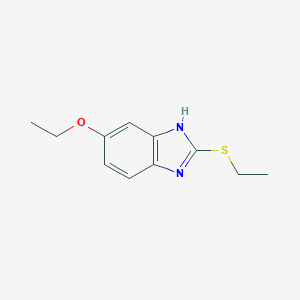
![N-[3-(Diethylamino)propyl]-2-(3,4-diphenylpyrazol-1-YL)acetamide](/img/structure/B39129.png)


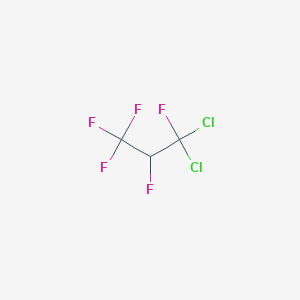
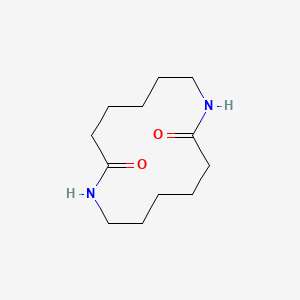
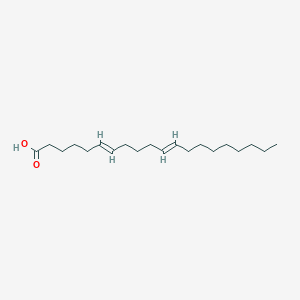
![[(1R,4S)-4-(2-amino-1-hydroxy-6-oxopurin-9-yl)cyclopent-2-en-1-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B39139.png)

